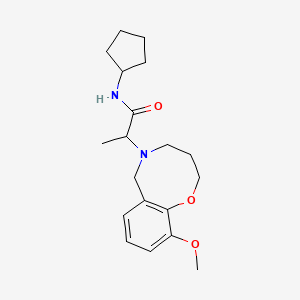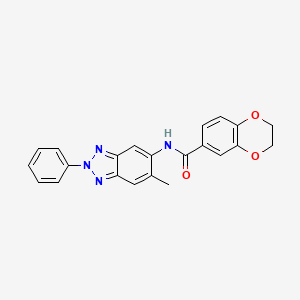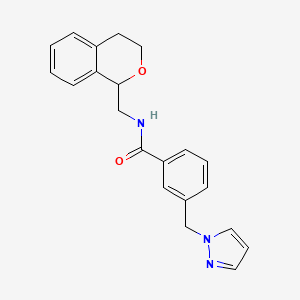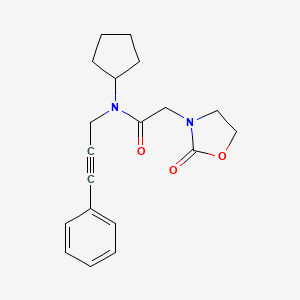
N-cyclopentyl-2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)propanamide
Übersicht
Beschreibung
N-cyclopentyl-2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)propanamide is a compound that has recently gained attention in scientific research due to its potential therapeutic properties. This compound, commonly referred to as CP-47,497, is a synthetic cannabinoid that has been found to interact with the same receptors in the brain as THC, the active ingredient in marijuana. However, unlike THC, CP-47,497 has been shown to have a much stronger binding affinity for these receptors, making it a potentially more effective therapeutic agent.
Wirkmechanismus
CP-47,497 exerts its effects by binding to cannabinoid receptors in the brain and other tissues. Specifically, the compound has a high affinity for the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of THC. CP-47,497 has also been shown to have some affinity for the CB2 receptor, which is primarily found in the immune system and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, the compound has also been shown to have anxiolytic properties, meaning that it can reduce anxiety in animal models. Additionally, CP-47,497 has been shown to have some neuroprotective properties, potentially making it a treatment for conditions such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CP-47,497 for lab experiments is that it has a high binding affinity for the CB1 receptor, making it a potentially more effective therapeutic agent than THC. Additionally, the compound has been shown to have a number of potential therapeutic applications, making it a promising candidate for further research.
However, there are also some limitations to the use of CP-47,497 in lab experiments. For example, the compound is not currently approved for human use, meaning that it cannot be used in clinical trials without further testing. Additionally, the compound's effects on the body are not yet fully understood, making it difficult to predict its potential side effects.
Zukünftige Richtungen
There are a number of potential future directions for research on CP-47,497. One area of research could focus on the compound's potential as a treatment for chronic pain, with further studies needed to determine its efficacy and safety in humans.
Another area of research could focus on CP-47,497's potential as an anti-inflammatory agent, with studies needed to determine its effectiveness in treating conditions such as rheumatoid arthritis.
Finally, further research is needed to fully understand the compound's effects on the brain and other tissues, as well as its potential side effects. This could involve studies in animal models as well as clinical trials in humans.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been the subject of numerous scientific studies in recent years, with researchers exploring its potential therapeutic applications. One area of research has focused on the compound's potential as a treatment for chronic pain. Studies have shown that CP-47,497 can effectively reduce pain in animal models, making it a promising candidate for further research in this area.
Another area of research has focused on CP-47,497's potential as an anti-inflammatory agent. Studies have shown that the compound can effectively reduce inflammation in animal models, making it a potential treatment for conditions such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(10-methoxy-2,3,4,6-tetrahydro-1,5-benzoxazocin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-14(19(22)20-16-8-3-4-9-16)21-11-6-12-24-18-15(13-21)7-5-10-17(18)23-2/h5,7,10,14,16H,3-4,6,8-9,11-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELWDHFEXGZABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N2CCCOC3=C(C2)C=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B3921814.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3921828.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(6-methylpyridin-2-yl)methyl]ethanamine](/img/structure/B3921831.png)
![N-isopropyl-5-{[(2-methoxybenzyl)(pyridin-3-ylmethyl)amino]methyl}pyrimidin-2-amine](/img/structure/B3921838.png)
![N-{1-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B3921843.png)
![N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3921858.png)

![2-{[2-ethoxy-4-(2-phenylcarbonohydrazonoyl)phenoxy]methyl}benzonitrile](/img/structure/B3921874.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B3921878.png)

![5-(3-chlorophenyl)-6-(2-furyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3921909.png)

![N-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3921926.png)
